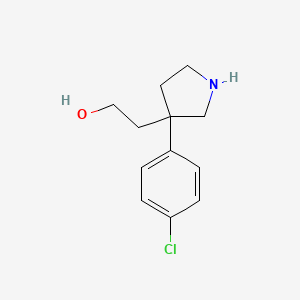

2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol

Übersicht

Beschreibung

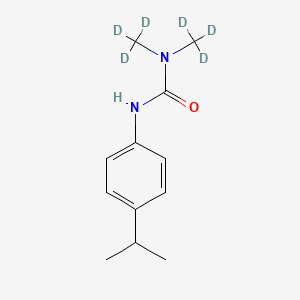

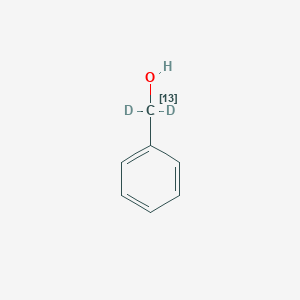

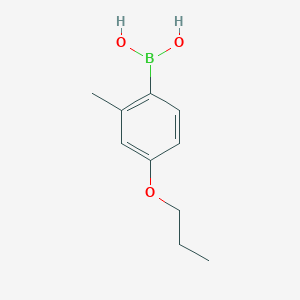

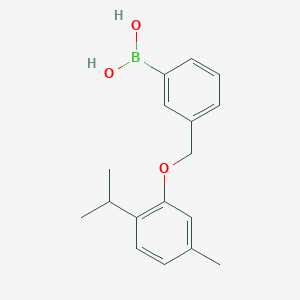

“2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol” is a chemical compound with the formula C12H16ClNO. It belongs to the class of heterocyclic compounds known as pyrrolidines . The compound is used for research purposes .

Synthesis Analysis

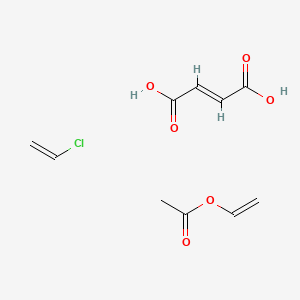

The synthesis of “2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol” involves the use of lithium aluminium hydride (1.35g, 35.56mmol) added to a solution of ethyl (4- (4-chlorophenyl)-2-oxopyrrolidin-4-yl)acetate in tetrahydrofuran (20ml) under nitrogen. The mixture is stirred and heated under reflux for 18 hours .Molecular Structure Analysis

The molecular structure of “2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The compound has 15 heavy atoms, 6 of which are aromatic .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol” include the reaction of lithium aluminium hydride with ethyl (4- (4-chlorophenyl)-2-oxopyrrolidin-4-yl)acetate .Physical And Chemical Properties Analysis

The compound has a molecular weight of 225.71 . It has 3 rotatable bonds, 2 H-bond acceptors, and 2 H-bond donors . The compound is soluble, with a solubility of 0.579 mg/ml .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Pyrrolidine derivatives have been shown to possess significant antimicrobial properties. The introduction of a chlorophenyl group, as seen in our compound of interest, can enhance this activity. The structure-activity relationship (SAR) studies suggest that the presence of chlorophenyl groups can lead to increased antibacterial efficacy .

Anticancer Activity

The pyrrolidine ring is a common feature in many anticancer agents. The 4-chlorophenyl group attached to the pyrrolidine ring in this compound could potentially interact with cancer cell receptors or enzymes, disrupting their function and leading to cancer cell death .

Anti-inflammatory Activity

Compounds with a pyrrolidine structure have been associated with anti-inflammatory effects. The steric factors and the presence of the ethanol group in 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol may contribute to its potential as an anti-inflammatory agent .

Antidepressant Activity

Pyrrolidine derivatives are also explored for their antidepressant properties. The stereochemistry and the specific substituents on the pyrrolidine ring can influence the biological activity and binding affinity to the target receptors involved in mood regulation .

Optical Properties for Electronics

Organic molecules with pyrrolidine rings have been studied for their optical properties, which are valuable in electronic applications such as optical switching and memory devices. The specific electronic configuration of the chlorophenyl group could modify these properties in a beneficial way .

Drug Design and Development

The pyrrolidine ring serves as a scaffold for the development of new drugs. The chirality and the substituents’ spatial orientation, like the 4-chlorophenyl in our compound, can lead to different biological profiles, making it a valuable compound in drug design .

Enantioselective Synthesis

Due to the stereogenicity of carbons in the pyrrolidine ring, compounds like 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol can be used in enantioselective synthesis, which is crucial for creating specific isomers of drug molecules .

Neuropharmacology

Lastly, the pyrrolidine ring is often found in compounds affecting the central nervous system. The chlorophenyl group could influence the compound’s ability to cross the blood-brain barrier, making it relevant for neuropharmacological research .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that pyrrolidine derivatives, which include 2-(3-(4-chlorophenyl)pyrrolidin-3-yl)ethanol, have been found to inhibit cox-2 .

Mode of Action

It is suggested that the compound may interact with its targets, possibly through the inhibition of cox-2 , leading to changes in cellular processes.

Biochemical Pathways

Given its potential role as a cox-2 inhibitor , it may impact pathways related to inflammation and pain perception.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also suggested to inhibit CYP2D6, an enzyme involved in drug metabolism .

Result of Action

As a potential cox-2 inhibitor , it may reduce the production of prostaglandins, molecules involved in inflammation and pain signaling.

Eigenschaften

IUPAC Name |

2-[3-(4-chlorophenyl)pyrrolidin-3-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-11-3-1-10(2-4-11)12(6-8-15)5-7-14-9-12/h1-4,14-15H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTULPUUFNFODT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(CCO)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594104 | |

| Record name | 2-[3-(4-Chlorophenyl)pyrrolidin-3-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol | |

CAS RN |

52423-70-8 | |

| Record name | 2-[3-(4-Chlorophenyl)pyrrolidin-3-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.